molecular formula C9H10BrN3 B13303196 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13303196
M. Wt: 240.10 g/mol
InChI Key: XHGBVTHZQAFCEF-UHFFFAOYSA-N
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Description

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and an isopropyl group in its structure makes this compound particularly interesting for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with 2-chloro-3-isopropylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

Scientific Research Applications

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new therapeutic agents and chemical probes.

Biological Activity

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a bromine atom at the 3-position and an isopropyl group at the 7-position, contributes to its biological activity, particularly as a kinase inhibitor. The molecular formula of this compound is C11_{11}H13_{13}BrN4_{4}, with a molecular weight of approximately 259.10 g/mol .

Kinase Inhibition

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit significant biological activity as selective inhibitors of various kinases, particularly Pim-1 and Flt-3 kinases. These kinases are crucial in regulating cell proliferation and survival pathways, making them important targets in cancer therapy .

The compound's ability to inhibit specific kinases suggests effective binding within their active sites, disrupting normal signaling pathways. Studies employing isothermal titration calorimetry have assessed binding affinities and thermodynamic properties, revealing insights into the molecular mechanisms underlying its biological effects .

Case Studies and Research Findings

  • Pim-1 Inhibition :
    • A study demonstrated that this compound and its derivatives strongly inhibited Pim-1 with IC50_{50} values in the nanomolar range. This inhibition was correlated with decreased phosphorylation of BAD protein in cellular assays .
    • Another case highlighted that the compound exhibited selectivity against a panel of 119 oncogenic kinases, indicating a favorable safety profile compared to earlier generation inhibitors .
  • Flt-3 Inhibition :
    • The compound also showed potent inhibitory effects on Flt-3 kinase, which is implicated in acute myeloid leukemia (AML). The dual inhibition of both Pim-1 and Flt-3 by this compound positions it as a promising candidate for targeted cancer therapies .

Pharmacokinetics and Toxicity

In terms of pharmacokinetics:

  • The compound has demonstrated sufficient oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg) after intravenous administration .
  • Toxicological assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50_{50} Target Notes
Pim-1 Inhibition< 100 nMPim-1Strong inhibition; potential for cancer therapy
Flt-3 Inhibition< 100 nMFlt-3Dual inhibitor; relevant for AML treatment
BAD PhosphorylationSubmicromolarBAD proteinCorrelates with cell survival assays
Toxicity> 2000 mg/kgKunming miceNo acute toxicity observed

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-7-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h3-6H,1-2H3

InChI Key

XHGBVTHZQAFCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=C(C=NN12)Br

Origin of Product

United States

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